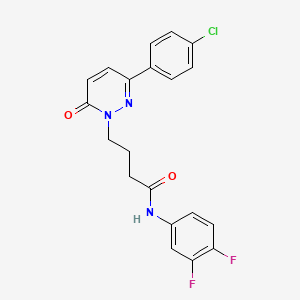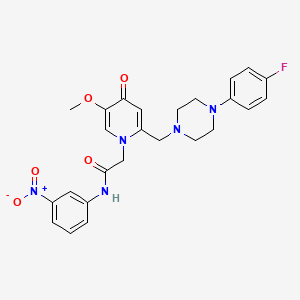
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide
Descripción general
Descripción
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide, also known as PF-06282999, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide has been shown to be effective in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called CDK4/6, which is involved in cell division and proliferation. By inhibiting CDK4/6, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide can prevent cancer cells from dividing and growing, leading to tumor regression.
Mecanismo De Acción
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide is a selective inhibitor of CDK4/6, which are key regulators of the cell cycle. CDK4/6 activity is required for the transition from the G1 to S phase of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb), which is necessary for the progression of the cell cycle.
Biochemical and Physiological Effects:
In preclinical studies, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide is its selectivity for CDK4/6, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide is that it may not be effective in all types of cancer, as some tumors may have developed resistance to CDK4/6 inhibition.
Direcciones Futuras
There are several future directions for the development of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide. One area of focus is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve patient outcomes. Another area of research is the combination of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide with other anticancer agents, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide in humans, with the ultimate goal of developing a new cancer treatment option.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4-difluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-14-5-3-13(4-6-14)18-9-10-20(28)26(25-18)11-1-2-19(27)24-15-7-8-16(22)17(23)12-15/h3-10,12H,1-2,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYOYAFHKABLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-difluorophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413678.png)

![(2-ethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413703.png)


![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)
![5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413733.png)
![N-(3-bromophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413749.png)
![N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413753.png)
![5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide](/img/structure/B3413766.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B3413769.png)
![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide](/img/structure/B3413777.png)